N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the oxazole ring. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-pressure reactors and automated synthesis systems to optimize efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide include other pyrrolidine derivatives, oxazole derivatives, and chlorophenyl-containing compounds. Examples include:
- Pyrrolidine-2-one derivatives
- 1,3-dihydro-2H-pyrrol-2-one derivatives
- Chlorophenyl-substituted oxazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, chlorophenyl group, and oxazole ring in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-11-5-4-10-17(18)20(26-12-6-7-13-26)15-24-22(27)19-14-21(28-25-19)16-8-2-1-3-9-16/h1-5,8-11,14,20H,6-7,12-13,15H2,(H,24,27) |
InChI Key |
YJYQJOCNLJNIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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